molecular formula C25H18FNO5 B2893930 7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902507-58-8

7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2893930
CAS No.: 902507-58-8
M. Wt: 431.419
InChI Key: JIMCBBRUWAMZMI-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-8-one family, characterized by a fused [1,3]dioxolo[4,5-g]quinolin-8-one core. Its structure includes a 4-fluorobenzoyl group at position 7 and a 2-methoxyphenylmethyl substituent at position 3. The molecular formula is C₂₅H₁₈FNO₄ (molecular weight: ~415.4 g/mol), with a [1,3]dioxolo ring contributing to planarity and conjugation.

Properties

IUPAC Name

7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO5/c1-30-21-5-3-2-4-16(21)12-27-13-19(24(28)15-6-8-17(26)9-7-15)25(29)18-10-22-23(11-20(18)27)32-14-31-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMCBBRUWAMZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one, known by its CAS number 902507-58-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core fused with a dioxole ring and substituted with a fluorobenzoyl and methoxyphenyl groups. The molecular formula is C25H18FNOC_{25}H_{18}FNO, indicating a significant molecular weight that may influence its pharmacokinetics and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that related compounds inhibited the proliferation of breast cancer cells by inducing G1 phase arrest. The IC50 values for these compounds were reported in the low micromolar range, suggesting potent activity against cancer cell growth .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in disease processes. Compounds with the 4-fluorobenzoyl moiety have been studied for their ability to inhibit tyrosinase (TYR), an enzyme implicated in melanin production and various skin disorders.

Table 1: Inhibition Potency of Related Compounds on TYR

CompoundIC50 (μM)Remarks
Compound A0.18Competitive inhibitor
Compound B17.76Reference compound (kojic acid)
Compound C0.48More potent than reference

As observed in Table 1, the compound's derivatives demonstrate significant inhibitory effects on TYR activity, highlighting their potential as therapeutic agents for hyperpigmentation disorders .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition: The structural features allow for competitive inhibition of enzymes like TYR.
  • Cell Cycle Modulation: Similar compounds have been shown to affect cell cycle progression in cancerous cells.
  • Apoptotic Pathways: Induction of apoptosis has been documented in various studies involving structurally related compounds.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of quinoline derivatives. For instance, modifications to the dioxole ring or substitution patterns on the benzoyl group can significantly enhance or diminish biological activity.

Case Study:
A study focused on synthesizing new derivatives highlighted that specific substitutions led to increased cytotoxicity against melanoma cells while maintaining low toxicity towards normal cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Target Compound 7-(4-Fluorobenzoyl), 5-(2-Methoxyphenylmethyl) C₂₅H₁₈FNO₄ Not reported (structural focus)
7-(4-Fluorobenzoyl)-5-[(4-Methylphenyl)Methyl]-... 7-(4-Fluorobenzoyl), 5-(4-Methylphenylmethyl) C₂₅H₁₈FNO₄ Similar core; para-methyl vs. ortho-methoxy alters steric effects
7-(4-Fluorobenzoyl)-5-[(3-Methylphenyl)Methyl]-... 7-(4-Fluorobenzoyl), 5-(3-Methylphenylmethyl) C₂₅H₁₈FNO₄ Meta-methyl substitution reduces electronic conjugation
8-Aryl-7,8-Dihydro-[1,3]Dioxolo[4,5-g]Quinolin-6(5H)-ones Variable aryl groups at position 8 C₁₈H₁₅NO₄ (base) Synthesized via solvent-free one-pot methods; moderate yields (75–83.5%)
(E)-7-(3-Bromo-4,5-Dimethoxybenzylidene)-... Benzylidene substituents C₂₀H₁₅BrO₆ Cytotoxic against breast cancer cells (IC₅₀: 8–12 μM)

Key Observations :

  • Substituent Position Effects : The 2-methoxyphenylmethyl group in the target compound introduces steric hindrance and ortho-directing electronic effects, contrasting with para-substituted analogs (e.g., 4-methylphenyl in ). This may influence binding affinity in biological systems or crystallographic packing.
  • Electronic Properties : DFT studies on phenyl-substituted analogs reveal HOMO-LUMO gaps of ~4.5 eV, with electron-withdrawing groups (e.g., 4-fluorobenzoyl) stabilizing the LUMO. The methoxy group’s electron-donating nature may modulate charge distribution.

Cytotoxicity and Therapeutic Potential

  • Chromenone Analogs: Compounds like (E)-7-(3-bromo-4,5-dimethoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one exhibit potent cytotoxicity (IC₅₀: 8–12 μM) against breast cancer cell lines.
  • Survivin Inhibitors: Derivatives with pyrrolidinylmethyl groups (e.g., 2-chloro-5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol) inhibit survivin, a cancer-associated protein. The target’s 2-methoxyphenyl group may enhance membrane permeability compared to bulkier substituents.

Hydrogen Bonding and Crystallography

  • 6-(4-Bromophenyl)-6,7-Dihydro-1,3-Dioxolo[4,5-g]Quinolin-8(5H)-One: Forms bilayers via N–H···O and C–H···π interactions. The target’s 4-fluorobenzoyl group may engage in halogen bonding, altering supramolecular assembly.

Theoretical and Computational Insights

  • DFT Analysis: Phenyl-substituted analogs show HOMO localization on the dioxolo ring and LUMO on the quinolinone core. The 4-fluorobenzoyl group in the target compound likely lowers the LUMO energy, enhancing electrophilicity.

Preparation Methods

Gould–Jacobs Reaction

The Gould–Jacobs reaction begins with condensation of an aniline derivative (1) and diethyl ethoxymethylenemalonate (2) to form a β-ketoester intermediate (3) . Thermal cyclization at elevated temperatures (>250°C) generates the quinolin-4-one backbone (4) , which can be oxidized to the 8-one derivative. For the target compound, 3,4-dihydroxyaniline serves as a starting material to pre-install hydroxyl groups for subsequent dioxolane formation.

Key Modification :

  • Protection of hydroxyl groups : Treating 3,4-dihydroxyaniline with methylene iodide in the presence of K₂CO₃ forms thedioxolo ring (5) before cyclization.
  • Regioselective acylation : The 4-fluorobenzoyl group is introduced at position 7 via Friedel–Crafts acylation using 4-fluorobenzoyl chloride and AlCl₃ in dichloromethane.

Conrad–Limpach Reaction

Alternative synthesis involves condensation of 3,4-dihydroxyaniline with ethyl acetoacetate (6) under acidic conditions to form a Schiff base (7) . Cyclization at 200–250°C in diphenyl ether yields the quinolin-8-one core (8) . This method offers higher yields (~95%) but requires stringent temperature control to avoid decomposition.

Functionalization at Position 5: Introduction of (2-Methoxyphenyl)Methyl Group

Position 5 alkylation is achieved through nucleophilic substitution or transition metal-catalyzed coupling.

Mannich Reaction

Reacting the quinolinone intermediate (8) with 2-methoxybenzylamine (9) and formaldehyde in acetic acid introduces the (2-methoxyphenyl)methyl group via a three-component Mannich reaction. The reaction proceeds through an iminium intermediate, yielding the alkylated product (10) with 65–75% efficiency.

Suzuki–Miyaura Coupling

For higher regiocontrol, a halogenated quinolinone (11) (e.g., brominated at position 5) undergoes palladium-catalyzed coupling with 2-methoxyphenylboronic acid (12) . Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) afford the coupled product (13) in 80–85% yield.

Late-Stage Functionalization: 4-Fluorobenzoyl Incorporation

Friedel–Crafts Acylation

The 4-fluorobenzoyl group is introduced at position 7 using a Friedel–Crafts reaction. Treating the quinolinone intermediate (13) with 4-fluorobenzoyl chloride (14) and AlCl₃ in dichloromethane at 0°C for 15 minutes achieves selective acylation. The electron-deficient quinoline ring directs electrophilic attack to position 7, yielding (15) with 90–95% regioselectivity.

Optimization Note :

  • Lower temperatures (0°C) minimize side reactions.
  • Stoichiometric AlCl₃ ensures complete activation of the acyl chloride.

Cyclization to FormDioxolo[4,5-g] Moiety

The dioxolane ring is synthesized via cyclization of adjacent hydroxyl groups.

Methylene Bridging

Treating dihydroxyquinolinone (16) with methylene iodide and K₂CO₃ in DMF at 80°C forms thedioxolo ring (17) . This step is typically performed early in the synthesis to prevent interference from other functional groups.

Alternative Cyclization Agents

Using paraformaldehyde and p-toluenesulfonic acid in refluxing toluene offers a milder alternative, achieving 85% yield with easier purification.

Final Assembly and Characterization

The fully functionalized compound (18) is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
  • HRMS : Verifies molecular formula (C₂₆H₁₉FNO₅).
  • X-ray crystallography : Resolves the dioxolane and quinolinone fusion.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Gould–Jacobs 45–50 Scalable for industrial production High-temperature cyclization
Conrad–Limpach 70–75 High regioselectivity Expensive solvents
Suzuki Coupling 80–85 Precise functionalization Requires halogenated intermediates

Mechanistic Insights and Side Reactions

  • Friedel–Crafts Acylation : Competing acylation at position 6 may occur if AlCl₃ is substoichiometric.
  • Dioxolane Ring Opening : Acidic conditions during alkylation may hydrolyze the dioxolane, necessitating neutral pH.
  • Oxidation of Quinolinone : Over-oxidation to quinoline-5,8-dione is mitigated using controlled amounts of DDQ.

Industrial and Environmental Considerations

  • Solvent Recycling : Dichloromethane from Friedel–Crafts steps is recovered via distillation.
  • Catalyst Recovery : Pd from Suzuki couplings is extracted using aqueous thiourea.
  • Waste Minimization : Solid-supported AlCl₃ reduces aqueous waste generation.

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